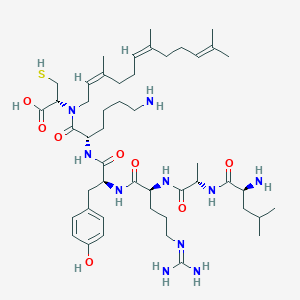![molecular formula C21H24ClN3O3 B236982 Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MEC is a member of the benzoate family and is structurally similar to other benzoate derivatives, such as benzocaine and procaine.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including signal transduction, ion channel regulation, and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate in lab experiments is its high potency and selectivity for the sigma-1 receptor. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate. One area of interest is the development of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the role of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate in modulating the activity of other receptors and proteins in the body. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves the reaction of 3-chlorobenzoic acid with ethyl piperazine and methyl chloroformate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the major areas of research has been the development of Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
Propiedades
Nombre del producto |
Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate |
|---|---|
Fórmula molecular |
C21H24ClN3O3 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
methyl 3-[(3-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-24-9-11-25(12-10-24)19-8-7-16(21(27)28-2)14-18(19)23-20(26)15-5-4-6-17(22)13-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,26) |
Clave InChI |
XFSJYUSZYIEEFZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)